2-{4-[1-(3-Phenylpropyl)piperidin-4-yl]piperazin-1-yl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[1-(3-Phenylpropyl)-4-piperidyl]piperazino}-1-ethanol is a complex organic compound that features a piperazine and piperidine moiety. These structures are commonly found in various pharmacologically active compounds. The presence of both piperazine and piperidine rings in its structure suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(3-Phenylpropyl)-4-piperidyl]piperazino}-1-ethanol typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(3-Phenylpropyl)-4-piperidyl]piperazino}-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperazine and piperidine derivatives.
Scientific Research Applications
2-{4-[1-(3-Phenylpropyl)-4-piperidyl]piperazino}-1-ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[1-(3-Phenylpropyl)-4-piperidyl]piperazino}-1-ethanol involves its interaction with specific molecular targets in the body. The piperazine and piperidine moieties can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. This interaction can lead to various pharmacological effects, such as analgesic, anti-inflammatory, or neuroprotective actions.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant.
Piperidine derivatives: Piperine, evodiamine, matrine, berberine, and tetrandine.
Uniqueness
2-{4-[1-(3-Phenylpropyl)-4-piperidyl]piperazino}-1-ethanol is unique due to its combined piperazine and piperidine structure, which may confer distinct pharmacological properties compared to compounds containing only one of these moieties. This dual structure allows for a broader range of biological interactions and potential therapeutic applications.
Properties
Molecular Formula |
C20H33N3O |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-[4-[1-(3-phenylpropyl)piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H33N3O/c24-18-17-22-13-15-23(16-14-22)20-8-11-21(12-9-20)10-4-7-19-5-2-1-3-6-19/h1-3,5-6,20,24H,4,7-18H2 |
InChI Key |
ADTWFDIPAKVGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CCO)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.